2-Ethyl-4-nitro-1H-imidazole
Overview
Description
Synthesis Analysis
The synthesis of imidazole derivatives often involves specific reactions like hydrolysis, alkylation, and nitro-reductive cyclization. For instance, the hydrolysis of ethyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate leads to a related imidazole compound, demonstrating the complexity of these synthesis processes (Wu, Liu, & Ng, 2005).
Molecular Structure Analysis
Imidazole derivatives exhibit varied and complex molecular structures. For example, 1-methyl-4-nitro-1H-imidazole-2-carboxylic acid, a compound similar to 2-Ethyl-4-nitro-1H-imidazole, forms a planar structure and involves hydrogen bonding in a three-dimensional network (Wu, Liu, & Ng, 2005).
Chemical Reactions and Properties
Imidazole compounds are known for their versatile chemical reactions. For instance, 1-methyl-2-chloromethyl-5-nitroimidazole reacts with tertiary nitronate anions, leading to the formation of 1-methyl-5-nitro-imidazoles with a trisubstituted ethylenic double bond (Crozet et al., 1985).
Physical Properties Analysis
The physical properties of imidazole derivatives can be quite distinct. For instance, the structure of 1-methyl-4-nitro-1H-imidazole has been characterized through spectroscopic techniques, offering insights into its physical aspects (Shahid et al., 2016).
Chemical Properties Analysis
The chemical properties of imidazole derivatives are often explored through various spectroscopic techniques. For example, studies on 1-(2-ethylsulfonylethyl)-2-methyl-5-nitro-imidazole, a related compound, have involved detailed spectroscopic elucidation and computational analysis (Manjusha et al., 2020).
Scientific Research Applications
Biological Activity and Drug Synthesis : Research on 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl aryl carboxylate derivatives demonstrates their significant β-glucuronidase inhibitory activity, indicating potential applications in drug development (U. Salar et al., 2017).
Electrochemical Studies : An electrochemical study of tinidazole, a compound closely related to 2-Ethyl-4-nitro-1H-imidazole, at mercury electrodes, reveals insights into its behavior in different pH environments, contributing to our understanding of its properties in various conditions (J. M. Fonseca et al., 1993).
Antileishmanial Activity : A study on imidazole hydrazone compounds, including 2-(4-nitro-1H-imidazol-1-yl) derivatives, showed antileishmanial effects against Leishmania chagasi, suggesting their potential as bioreducible antileishmanial prodrug candidates (Ana P. A. Oliveira et al., 2019).
Biodegradability Studies : Research on the biodegradability of imidazole derivatives, including 2-ethyl-4-nitro-1H-imidazole, through the modulation of two histidine degradation enzymes, provides insights into their environmental impact and degradation pathways (V. Veeraragavan, R. Narayanaswamy, & R. Chidambaram, 2017).
Safety And Hazards
The safety data sheet for 2-Ethyl-4-nitro-1H-imidazole suggests that if inhaled, the victim should be moved into fresh air . If not breathing, artificial respiration should be given and a doctor should be consulted immediately . In case of skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water .
Future Directions
Imidazoles have become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, the future directions of 2-Ethyl-4-nitro-1H-imidazole could be in the development of new drugs .
properties
IUPAC Name |
2-ethyl-5-nitro-1H-imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-2-4-6-3-5(7-4)8(9)10/h3H,2H2,1H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXNAZXOOFZKJEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(N1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20157469 | |
Record name | 2-Ethyl-4-nitro-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20157469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-4-nitro-1H-imidazole | |
CAS RN |
13230-03-0 | |
Record name | 2-Ethyl-4-nitroimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13230-03-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Ethyl-4-nitro-1H-imidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013230030 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Ethyl-4-nitro-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20157469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethyl-4-nitro-1H-imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.895 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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